molecular formula C8H7BrN2 B1525332 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-00-3

5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Numéro de catalogue: B1525332
Numéro CAS: 1190318-00-3
Poids moléculaire: 211.06 g/mol
Clé InChI: KRRBSZFBJWCMGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a brominated heterocyclic compound featuring a pyrrolopyridine core substituted with a methyl group at position 2 and a bromine atom at position 3. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group modulates electronic and steric properties, influencing solubility and target binding .

Propriétés

IUPAC Name

5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-7-6(10-5)2-3-8(9)11-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRBSZFBJWCMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Direct Cyclization from 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine

Method Overview:

  • A key synthetic route involves the cyclization of 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine using potassium tert-butoxide in tert-butanol solvent.
  • The reaction is conducted at 85 °C for 1 hour.
  • After cooling, the reaction mixture is quenched with a water/ice mixture, precipitating the product.
  • The crude product is filtered, washed, dried, and purified by dissolution in dichloromethane and drying over sodium sulfate.

Reaction Conditions and Yield:

Step Reagents / Conditions Temperature Time Yield
Cyclization Potassium tert-butoxide in tert-butanol 85 °C 1 h 97%

Notes:

  • The high yield (97%) indicates the efficiency of this cyclization method.
  • The use of potassium tert-butoxide as a strong base facilitates the intramolecular cyclization to form the pyrrolo[3,2-b]pyridine core.
  • This method is referenced in a detailed synthetic route on ChemicalBook.

Suzuki-Miyaura Cross-Coupling Followed by Cyclization and Functional Group Manipulation

Method Overview:

  • Starting from 5-bromo-7-azaindole (a related pyrrolo[2,3-b]pyridine derivative), Suzuki coupling with phenylboronic acid or other boronic acids is performed.
  • Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases like potassium carbonate in dioxane/water mixtures are used.
  • The reaction temperature ranges from 80 °C to reflux for 1 to 16 hours.
  • Subsequent bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents like chloroform or dichloromethane introduces the bromine substituent.
  • Protection and deprotection steps using tosyl chloride and aqueous sodium hydroxide are employed to facilitate purification and functional group transformations.

Reaction Conditions and Key Steps:

Step Reagents / Conditions Temperature Time
Suzuki Coupling Pd(dppf)Cl2, K2CO3, dioxane/water 80 °C to reflux 1–16 h
Bromination Br2 or NBS, CHCl3 or DCM, with/without base (e.g., Et3N) 0 °C to RT 10 min–16 h
Tosylation p-Toluenesulfonyl chloride, NaOH, DCM 0 °C to RT 1–12 h

Notes:

  • This method allows for the introduction of various aryl groups at position 5 via Suzuki coupling, enabling structural diversification.
  • The bromination step is critical for installing the bromine at the desired position.
  • The use of protecting groups and ion-exchange resins aids in purification.
  • This approach is detailed in a patent (WO2006063167A1).

Multi-Step Synthesis via Pyridine N-Oxide Intermediates and Reduction

Method Overview:

  • Starting from 2-bromo-5-methylpyridine, oxidation with m-chloroperbenzoic acid produces 2-bromo-5-methylpyridine-1-oxide.
  • Subsequent nitration with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine-1-oxide.
  • Reaction with N,N-dimethylformamide dimethyl acetal generates a vinylamine intermediate.
  • Reduction with iron powder in acetic acid at 100 °C for 5 hours leads to cyclization forming 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives.
  • Further functionalization via Suzuki cross-coupling with boronic acids produces substituted pyrrolo[3,2-c]pyridines.

Reaction Conditions Summary:

Step Reagents / Conditions Temperature Time
Oxidation m-Chloroperbenzoic acid RT -
Nitration Fuming HNO3 in H2SO4 RT -
Vinylamine formation N,N-Dimethylformamide dimethyl acetal in DMF RT -
Reduction & Cyclization Fe powder, AcOH 100 °C 5 h
Suzuki Coupling Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O 125 °C 26 min

Notes:

  • This route is more complex but allows for the introduction of various substituents.
  • The reduction step is key for ring closure to form the pyrrolo ring.
  • Microwave irradiation is employed to accelerate Suzuki coupling.
  • This method is described in detail in a 2024 research article.

Palladium-Catalyzed Cross-Coupling with Protected Intermediates

Method Overview:

  • The nitrogen at position 1 of pyrrolo[2,3-b]pyridine intermediates is protected using benzenesulfonyl chloride.
  • The protected intermediate undergoes palladium-catalyzed Suzuki coupling with boronic acids in hot anhydrous toluene and sodium carbonate base.
  • Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.
  • This sequence yields various 5-substituted pyrrolo[2,3-b]pyridine derivatives.

Reaction Conditions:

Step Reagents / Conditions Temperature Time
Protection Benzenesulfonyl chloride RT -
Suzuki Coupling Pd(PPh3)4, Na2CO3, toluene Reflux -
Deprotection TBAF, THF RT -

Notes:

  • Protection/deprotection strategy ensures selectivity and stability during cross-coupling.
  • This method is useful for synthesizing diverse derivatives for biological evaluation.
  • The approach is reported in a 2019 study on pyrrolo[2,3-b]pyridine derivatives.

Comparative Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
1 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine Potassium tert-butoxide, tert-butanol, 85 °C 97 High yield, simple procedure Requires specialized alkyne intermediate
2 5-Bromo-7-azaindole Pd(dppf)Cl2, K2CO3, Suzuki coupling, bromination Not specified Versatile for aryl substitutions Multi-step, longer reaction times
3 2-Bromo-5-methylpyridine m-CPBA, fuming HNO3, Fe/AcOH, Pd catalyst Not specified Allows diverse functionalization Multi-step, complex conditions
4 Pyrrolo[2,3-b]pyridine intermediates Benzenesulfonyl chloride, Pd catalyst, TBAF Not specified Selective, protects nitrogen Requires protection/deprotection

Research Findings and Analysis

  • The first method offers a direct and efficient route with a very high yield (97%) and relatively mild conditions, making it attractive for scale-up and industrial synthesis.
  • Suzuki-Miyaura cross-coupling methods (methods 2 and 4) provide flexibility to introduce various substituents at position 5, enabling the synthesis of analogues for medicinal chemistry applications. However, these methods involve multiple steps and require palladium catalysts, which can be costly.
  • The multi-step oxidation, nitration, and reduction sequence (method 3) is more elaborate but allows for precise control over substitution patterns and access to key intermediates for further derivatization.
  • Protection strategies are essential in some routes to prevent side reactions and improve yields, especially when sensitive functional groups or nitrogen atoms are present.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in aqueous or organic solvents.

  • Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

  • Substitution: NaN3, KI, in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or iodides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Cancer Therapy
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives have been investigated for their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapeutics. For instance, a study reported a derivative with IC50 values of 7 nM for FGFR1, demonstrating significant anti-cancer activity in vitro against breast cancer cell lines by inhibiting proliferation and inducing apoptosis .

2. Kinase Inhibition
The compound has also been explored for its ability to inhibit specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in renal and cardiovascular diseases. Inhibitors targeting SGK-1 can potentially regulate electrolyte balance and provide therapeutic benefits for conditions like chronic renal disease and heart failure .

3. Structure-Based Drug Design
Utilizing structure-based design approaches, researchers have developed small-molecule inhibitors based on the pyrrolo[3,2-b]pyridine scaffold that demonstrate favorable pharmacokinetic profiles. These compounds have shown promise in preclinical models for various cancers by stabilizing inactive conformations of target proteins involved in tumor progression .

Synthesis Methodologies

1. Suzuki Coupling Reactions
The compound can be synthesized through palladium-catalyzed Suzuki cross-coupling reactions, which allow for the introduction of various aryl groups to enhance biological activity. This methodology has proven effective in generating novel pyridine-based derivatives with diverse functional properties .

2. Density Functional Theory (DFT) Studies
DFT calculations have been employed to analyze the reactivity indices and molecular electrostatic potentials of pyridine derivatives synthesized from this compound. These studies help predict the behavior of these compounds under different conditions and guide the design of new derivatives with improved efficacy and stability .

Potential Therapeutic Uses

1. Anti-thrombolytic Activity
Research has indicated that pyridine derivatives derived from this compound exhibit anti-thrombolytic properties, suggesting their potential use in treating thrombotic disorders. The biofilm inhibition and hemolytic activities further expand their applicability in medical settings .

2. Liquid Crystals and Material Science
The compound has been investigated as a potential chiral dopant for liquid crystal applications due to its unique electronic properties derived from its molecular structure. This aspect opens avenues for developing advanced materials with specific optical characteristics .

Case Studies

Study Focus Findings
FGFR InhibitionIdentified potent inhibitors with low IC50 values against FGFRs; significant anti-cancer effects observed in vitro.
SGK-1 Kinase InhibitionDemonstrated potential therapeutic effects on renal and cardiovascular diseases through SGK-1 inhibition.
Structure-Based DesignDeveloped orally bioavailable small molecules with favorable pharmacokinetics; effective against tumor xenograft models.

Mécanisme D'action

The mechanism by which 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial: Inhibition of bacterial enzymes or disruption of cell membranes.

  • Anticancer: Inhibition of kinases or modulation of apoptotic pathways.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Molecular Formula Key Properties/Applications References
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Methyl (-CH₃) C₈H₇BrN₂ Moderate lipophilicity; used in kinase inhibitor synthesis
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Ethyl (-CH₂CH₃) C₉H₉BrN₂ Increased lipophilicity; potential for enhanced membrane permeability
5-Bromo-2-(2-chlorophenyl)-1H-pyrrolo[3,2-b]pyridine 2-Chlorophenyl C₁₃H₈BrClN₂ Bulky aromatic substituent; enhances π-π stacking in target binding

Key Differences :

  • Electronic Effects : Methyl is electron-donating, stabilizing the ring, while ethyl amplifies hydrophobic interactions without significant electronic perturbation. The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects.
  • Synthetic Utility : Ethyl and aryl substituents require tailored alkylation or cross-coupling strategies, whereas methyl is typically introduced via direct alkylation or Friedel-Crafts reactions .

Substituent Variations at Position 1

Compound Name Substituent (Position 1) Molecular Formula Key Properties/Applications References
This compound H C₈H₇BrN₂ Free NH group allows hydrogen bonding in target interactions
5-Bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine Butyl (-CH₂CH₂CH₂CH₃) C₁₁H₁₃BrN₂ Enhanced lipophilicity; reduced solubility in aqueous media
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Benzyl (-CH₂C₆H₅) C₁₄H₁₁BrN₂ Aromatic substitution improves stability and π-interactions

Key Differences :

  • Solubility : N-Alkylation (e.g., butyl, benzyl) decreases water solubility but improves membrane permeability.
  • Reactivity : Free NH in the target compound allows for further functionalization (e.g., tosylation, acylation), while alkylated derivatives are often terminal products .

Functional Group Variations at Position 3

Compound Name Substituent (Position 3) Molecular Formula Key Properties/Applications References
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitro (-NO₂) C₇H₄BrN₃O₂ Electron-withdrawing group; precursor to amines via reduction
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Phenylethynyl (-C≡CPh) C₁₅H₉BrN₂ Rigid alkyne spacer; enables conjugation in click chemistry
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Nicotinamide C₁₉H₁₄N₄O Bioactive derivative; evaluated for antimicrobial activity

Key Differences :

  • Reactivity : Nitro groups enable reduction to amines for further derivatization, whereas ethynyl groups facilitate cross-coupling or cycloaddition reactions.
  • Bioactivity : Nicotinamide derivatives (e.g., compound 8a) exhibit antimicrobial properties, highlighting the impact of polar substituents on biological activity .

Halogen and Heterocyclic Modifications

Compound Name Structural Feature Molecular Formula Key Properties/Applications References
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine Pyrimidine fusion C₁₁H₈ClN₃S Dual heterocyclic system; potential kinase inhibitor
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Dual halogen (Br, Cl) C₇H₄BrClN₂ Enhanced electrophilicity; suited for nucleophilic substitution
5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Carboxylic acid (-COOH) C₈H₅BrN₂O₂ Polar group; improves solubility for salt formation

Key Differences :

  • Electronic Effects : Chlorine (more electronegative than bromine) increases electrophilicity, altering reactivity in substitution reactions.
  • Solubility : Carboxylic acid derivatives (e.g., compound from ) enhance aqueous solubility, critical for pharmaceutical formulations .

Activité Biologique

5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a compound belonging to the pyrrolo[3,2-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure that combines a pyrrole and a pyridine ring. The presence of bromine and a methyl group at specific positions contributes to its unique chemical reactivity and biological profile.

Antitumor Activity

Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound 4h, a related derivative, demonstrated IC50 values against FGFR1–4 in the nanomolar range and inhibited breast cancer cell proliferation and migration in vitro .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

Inhibition of Human Neutrophil Elastase (HNE)

Another important biological activity of pyrrolo[3,2-b]pyridine derivatives is the inhibition of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. Compounds with modifications at the 5-position showed promising inhibitory activity with IC50 values ranging from 15 to 51 nM. This suggests their potential as therapeutic agents for conditions characterized by excessive inflammation .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties. Studies indicate that certain derivatives possess significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 0.15 µM for some compounds. This highlights the potential use of these derivatives in treating tuberculosis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • FGFR Inhibition : By binding to FGFRs, these compounds disrupt signaling pathways that promote tumor growth and metastasis.
  • HNE Inhibition : The interaction with HNE prevents the proteolytic activity that contributes to tissue damage during inflammatory responses.
  • Antimycobacterial Mechanism : The exact mechanism is still under investigation but may involve interference with bacterial cell wall synthesis.

Case Studies

  • FGFR Inhibition in Breast Cancer : In vitro studies demonstrated that compound 4h significantly inhibited the proliferation of breast cancer cells and induced apoptosis, suggesting its potential as an anticancer agent.
  • Inflammation Models : In animal models of inflammation, derivatives showed reduced levels of pro-inflammatory cytokines, indicating their effectiveness in mitigating inflammatory responses.

Q & A

Q. What are the common synthetic routes for 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, brominated pyrrolopyridine precursors (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) are methylated using NaH and methyl iodide in THF under inert atmospheres . Optimization includes controlling stoichiometry (e.g., excess methyl iodide) and reaction time (3–6 hours at 0°C to room temperature). Purification via silica gel chromatography with heptane/ethyl acetate (7:3 ratio) yields >75% purity .

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization employs ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C2 and bromine at C5). Mass spectrometry (HRMS) validates molecular weight (e.g., M.W. ~211.03 g/mol). X-ray crystallography may resolve ambiguous stereochemistry in derivatives .

Q. What solvents and catalysts are critical for functionalizing the pyrrolopyridine core?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while Pd(PPh₃)₄ catalyzes Suzuki-Miyaura couplings with aryl boronic acids. For example, coupling 5-bromo derivatives with 3,4-dimethoxyphenylboronic acid in toluene/ethanol (3:1) at 105°C achieves 58% yield .

Advanced Research Questions

Q. How do substitution patterns (e.g., bromine vs. methyl) influence the compound’s reactivity and kinase inhibition?

  • Methodological Answer : Bromine at C5 enhances electrophilic aromatic substitution, enabling further derivatization. Methyl at C2 increases steric hindrance, reducing off-target binding. Computational docking (e.g., AutoDock Vina) and kinase inhibition assays (SGK-1 IC₅₀) reveal that 5-bromo-2-methyl derivatives exhibit higher selectivity compared to 5-chloro analogs .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Compare analogs with standardized assays (e.g., IC₅₀ in kinase panels). For example:
CompoundSGK-1 IC₅₀ (nM)Selectivity Index
5-Bromo-2-methyl derivative12.38.5
5-Chloro-2-methyl analog45.62.1
Discrepancies arise from halogen electronegativity and π-π stacking differences. Validate via isothermal titration calorimetry (ITC) .

Q. How are structure-activity relationship (SAR) studies designed for pyrrolopyridine-based drug candidates?

  • Methodological Answer : SAR workflows include:

Core diversification : Introduce substituents (e.g., trifluoromethyl, sulfonyl) at C3/C2.

In silico screening : Use Schrödinger Suite to predict ADMET properties.

Biological validation : Test in kinase panels (e.g., EGFR, VEGFR2) and cytotoxicity assays (e.g., HepG2 cells). Methyl groups improve metabolic stability, while bromine enhances target engagement .

Q. What experimental designs address low yields in multi-step syntheses of pyrrolopyridine derivatives?

  • Methodological Answer : Optimize intermediates:
  • Step 1 : Bromination of 1H-pyrrolo[2,3-b]pyridine using NBS in DMF (yield: 67%).
  • Step 2 : Methylation with NaH/MeI in THF (yield: 75%).
  • Step 3 : Suzuki coupling with Pd(PPh₃)₄ (yield: 58%).
    Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, temperature) .

Q. How is in vivo efficacy evaluated for pyrrolopyridine-based kinase inhibitors?

  • Methodological Answer :

Pharmacokinetics : Measure oral bioavailability in rodent models (Cₘₐₓ, Tₘₐₓ).

Efficacy : Xenograft studies (e.g., HCT-116 colorectal cancer) with daily dosing (10 mg/kg).

Toxicity : Monitor liver enzymes (ALT/AST) and body weight. 5-Bromo-2-methyl derivatives show improved plasma half-life (t₁/₂ = 4.2 h) compared to non-methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.